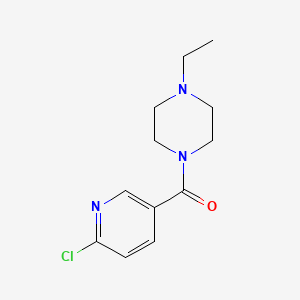

1-(6-Chloropyridine-3-carbonyl)-4-ethylpiperazine

Overview

Description

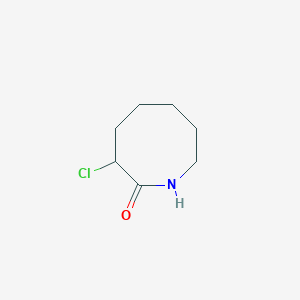

The compound “1-(6-Chloropyridine-3-carbonyl)-4-ethylpiperazine” is likely a synthetic organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also contains a 6-chloropyridine-3-carbonyl group, which may contribute to its reactivity and potential biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring substituted with an ethyl group at the 4-position and a 6-chloropyridine-3-carbonyl group at the 1-position .Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors, including the electron-withdrawing effect of the carbonyl group and the electron-donating effect of the ethyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could contribute to its basicity, while the carbonyl group could contribute to its polarity .Scientific Research Applications

- Subheading: Structural Insights and Crystal Engineering Strategies

- Content: Research on pyrazinecarboxylic acids reveals the significance of carboxylic acid-pyridine supramolecular synthons in heterocyclic acids. These synthons, characterized by specific hydrogen bonds, are pivotal in the self-assembly of crystal structures, showcasing the potential for innovative crystal engineering strategies. The study emphasizes the structural nuances and the influence of molecular features on supramolecular arrangements, setting the stage for future advancements in crystallography and materials science (Peddy Vishweshwar, A. Nangia, & V. Lynch, 2002).

- Subheading: Deep Dive into Spectral and Electronic Properties

- Content: Investigations into rhenium(I) tricarbonyl complexes with bipyrazine derivatives offer a comprehensive understanding of their spectral, emission, and electronic characteristics. Through photophysical studies and DFT calculations, the research uncovers insights into the absorption, emission, and vibrational properties, enriching our knowledge of these complexes and their potential applications in various scientific fields (R. Kirgan et al., 2007).

- Subheading: Bridging Chemistry and Agriculture

- Content: The synthesis of certain ethyleneamino-O-ethyl-O-phenylphosphorothioate compounds, incorporating chloropyridine groups, has been meticulously analyzed for its structure and insecticidal properties. Preliminary bioassays and computational DFT studies reveal promising results, suggesting the potential of these compounds in agriculture and pest control, thereby contributing to more effective and targeted insecticidal solutions (De-Qing Shi, Xiao-fei Zhu, & Yuan-Zhi Song, 2008).

Future Directions

properties

IUPAC Name |

(6-chloropyridin-3-yl)-(4-ethylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c1-2-15-5-7-16(8-6-15)12(17)10-3-4-11(13)14-9-10/h3-4,9H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQKKGUOMCNGAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Chloropyridine-3-carbonyl)-4-ethylpiperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane](/img/structure/B3125474.png)

![4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione](/img/structure/B3125514.png)

![[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid](/img/structure/B3125527.png)